7-Hydroxyondansetron
Description
7-Hydroxyondansetron is a metabolite of ondansetron, a selective 5-hydroxytryptamine (3) (5-HT (3)) receptor antagonist . It is used in clinical practice as an antiemetic for cancer treatment-induced and anesthesia-related nausea and vomiting .
Synthesis Analysis
The synthesis of ondansetron, the parent compound of 7-Hydroxyondansetron, involves a continuous flow manner, followed by a two-step, one-pot batch process to give the API in an overall 65% isolated yield . The condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine and the Fisher indole synthesis of the resulted intermediate were achieved in a continuous flow manner .
Molecular Structure Analysis
The molecular structure of 7-Hydroxyondansetron is represented by the formula C18H19N3O2 . The InChIKey is DTJUCZWBHDEFRB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The primary mechanism of metabolism of ondansetron is oxidation. 8-hydroxy ondansetron represents the major metabolite (40%), followed by 7-hydroxyondansetron (< 20%) and 6-hydroxyondansetron (<5%). Minor metabolism also occurs via N-demethylation to yield N-demethyl ondansetron .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
7-Hydroxyondansetron is a metabolite of ondansetron, a medication used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, or surgery. It is formed mainly in the liver via cytochrome P450 enzymes through CYP3A4 and CYP1A2 . Understanding the pharmacokinetics of 7-Hydroxyondansetron is crucial for developing effective dosing regimens and ensuring patient safety.
Analytical Method Development
This compound can be used in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Ondansetron . It’s essential for ensuring the consistency and quality of pharmaceutical products.
Neurological Research
As a metabolite of ondansetron, which is a selective 5-HT3 receptor antagonist, 7-Hydroxyondansetron may have applications in central nervous system (CNS)-related disorders. Research in this area could lead to new treatments for conditions such as anxiety, depression, and schizophrenia .
properties
IUPAC Name |
7-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)23)14-5-4-13(22)9-16(14)20(15)2/h4-5,7-9,12,22H,3,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJUCZWBHDEFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857825 | |
Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyondansetron | |
CAS RN |
126702-17-8 | |
Record name | 1,2,3,9-Tetrahydro-7-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126702-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyondansetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126702178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYONDANSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA93J3KSIH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 7-Hydroxy Ondansetron produced and what is its significance in drug metabolism studies?
A1: 7-Hydroxy Ondansetron is a major metabolite of Ondansetron, a medication used to prevent nausea and vomiting. While not clinically used itself, 7-Hydroxy Ondansetron provides valuable insights into how Ondansetron is processed within the body.
Q2: Can you elaborate on the analytical methods employed in studying 7-Hydroxy Ondansetron and its implications for pharmacokinetic studies of Ondansetron?
A2: Researchers utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MSn) to identify and quantify 7-Hydroxy Ondansetron produced during microbial transformation experiments []. This highly sensitive and specific technique enables the separation and detection of different compounds within a complex mixture, allowing researchers to precisely measure the amount of 7-Hydroxy Ondansetron generated [].
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